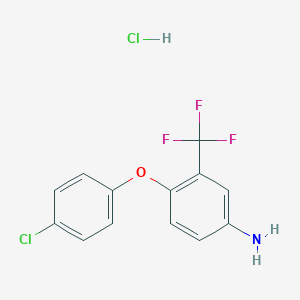

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO.ClH/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17;/h1-7H,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXRLDGATIGJFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C13H10ClF3N- HCl and a molecular weight of 324.12 g/mol. This compound is notable for its unique structure, which includes a chlorophenoxy group and a trifluoromethyl group, enhancing its biological activity and potential applications in various scientific fields, particularly in biochemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it exhibits antimicrobial properties , potentially through mechanisms such as:

- Inhibition of bacterial cell wall synthesis

- Interference with protein synthesis pathways

These mechanisms suggest that the compound may be effective against resistant strains of bacteria, similar to other compounds with analogous structures.

Antimicrobial Activity

Studies have shown that compounds containing similar halogenated substituents can demonstrate significant antimicrobial activity. For instance, this compound has been reported to exhibit effectiveness against various pathogens, including:

- Staphylococcus aureus

- Vancomycin-resistant Enterococcus faecium

These findings highlight its potential role in clinical settings, particularly in combating antibiotic-resistant infections .

Table 1: Biological Activity Summary

| Biological Activity | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibition of cell wall | Staphylococcus aureus |

| Interference with proteins | Vancomycin-resistant Enterococcus faecium | |

| Cytotoxicity | Induction of apoptosis | Various cancer cell lines (potential) |

Table 2: Related Compounds and Their Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Rafoxanide | Anticancer | Varies by study | Liu et al., 2019 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Cytotoxicity | 0.71 | Xia et al., 2022 |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. For instance:

- Antimicrobial Efficacy : A study demonstrated that similar chlorinated anilines exhibited significant antimicrobial activity against resistant bacterial strains, suggesting that the compound may share these properties .

- Cancer Therapeutics : Research on salicylanilides indicates that structural modifications can lead to enhanced anticancer activity, with some derivatives showing promising results in inhibiting tumor growth and inducing apoptosis in various cancer models .

Scientific Research Applications

Synthesis and Production

The compound is synthesized through various methods, often involving the chlorination of aniline derivatives and subsequent reactions to introduce trifluoromethyl and phenoxy groups. Recent advancements have focused on optimizing synthesis processes to enhance yield and reduce environmental impact, utilizing safer reagents and conditions .

Anticancer Applications

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride serves as an important intermediate in the synthesis of several anticancer agents, notably sorafenib. Sorafenib is a multi-kinase inhibitor used in treating advanced renal cell carcinoma and hepatocellular carcinoma. It targets various kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and VEGFRs .

Case Study: Sorafenib Synthesis

- Starting Material : 4-chloro-3-(trifluoromethyl)phenylisocyanate

- Key Reaction : Conversion of the isocyanate to the corresponding amine derivative, followed by coupling with other pharmacophores.

This pathway highlights the compound's role as a precursor for critical therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives containing this compound. For instance, compounds derived from this structure exhibited significant activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (μM) | Activity Type |

|---|---|---|---|

| 3e | Staphylococcus aureus | 0.070 | Antistaphylococcal |

| 3f | Enterococcus faecium | 4.66 | Anti-enterococcal |

| - | Mycobacterium tuberculosis | 18.7 | Antimycobacterial |

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly as a herbicide or pesticide agent. Its structural properties allow it to interact effectively with plant growth regulators, enhancing herbicidal activity against various weed species.

Case Study: Herbicidal Efficacy

Research has shown that formulations containing derivatives of this compound exhibit potent herbicidal effects, leading to significant reductions in weed biomass without adversely affecting crop yields.

Environmental Impact

As an organic compound, the environmental implications of using this compound must be considered. Studies indicate that while it is effective in its applications, careful management is required to mitigate potential ecological risks associated with its use in agriculture and pharmaceuticals .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound is compared to analogs with modifications in substituent type, position, and salt forms. Key examples include:

Key Observations:

- Electron-Withdrawing Groups (-CF₃, -Cl): The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine improves electrophilicity for nucleophilic reactions .

- Phenoxy vs. Alkoxy Substituents: The 4-chlorophenoxy group in the target compound may confer greater steric hindrance compared to smaller alkoxy groups (e.g., methoxyethoxy in ), affecting binding affinity in biological targets.

- Salt Forms: Hydrochloride salts (e.g., target compound vs. ) improve crystallinity and solubility in polar solvents, critical for pharmaceutical formulations.

Physicochemical and Analytical Data

- HPLC Retention Times:

- LCMS Data:

Preparation Methods

Nitration of Chlorinated Trifluoromethylbenzene

Reaction Overview:

The initial step involves nitration of chlorinated trifluoromethylbenzene to introduce a nitro group selectively at the para-position relative to the phenoxy substituent.

- Raw Material: Chlorinated trifluoromethylbenzene (1-chlorine-2-trifluoromethylbenzene).

- Reagents: Concentrated nitric acid, acetic anhydride (as nitrating agent).

- Conditions: The nitration is performed by adding concentrated nitric acid dropwise into a reactor containing the raw material and acetic anhydride, maintaining a lower temperature (~0–5°C) to control regioselectivity and minimize by-products.

- Post-reaction: The mixture is cooled, and the nitration product, 4-nitro-2-trifluoromethyl chlorobenzene, is isolated via solvent extraction, filtration, and recrystallization.

Data Table: Nitration Reaction Parameters

| Parameter | Value | Notes |

|---|---|---|

| Raw Material | 1-chlorine-2-trifluoromethylbenzene | Starting compound |

| Nitrating Reagent | Concentrated nitric acid + acetic anhydride | Replaces traditional nitric acid/sulfuric acid system |

| Reaction Temperature | 0–5°C | Ensures regioselectivity and safety |

| Reaction Time | ~3.5 hours | Adequate for complete nitration |

| Solvent for Recrystallization | Mixture of alcohol and water (ratio 5:1 preferred) | Enhances purity and yield |

Hydrogenation Reduction of Nitro Compound

Reaction Overview:

The nitro compound undergoes catalytic hydrogenation to form the corresponding aniline derivative.

- Catalyst: Palladium on carbon (Pd-C), typically 10% loading.

- Solvent: Methyl alcohol (methanol).

- Conditions: Hydrogenation at room temperature for approximately 8 hours, under atmospheric or slight excess hydrogen pressure.

- Post-reaction: Catalysts are filtered off, and the product, 4-chloro-3-trifluoromethyl aniline, is purified via recrystallization using Virahol or similar solvents.

Data Table: Hydrogenation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Catalyst | 10% Pd-C | Preferred catalyst for selectivity and efficiency |

| Solvent | Methyl alcohol (methanol) | Common solvent for hydrogenation |

| Reaction Temperature | Room temperature (~20°C) | Mild conditions, energy-efficient |

| Reaction Time | 8 hours | Ensures complete reduction |

| Post-treatment | Recrystallization with Virahol | Purity >98%, suitable for subsequent steps |

Salification to Form Hydrochloride Salt

Reaction Overview:

The amino compound is converted into its hydrochloride salt to enhance stability and facilitate handling.

- Dissolution: The aniline derivative is dissolved in a suitable solvent, such as methyl alcohol, ethanol, or acetone.

- Acid Addition: Anhydrous hydrogen chloride gas is introduced dropwise into the solution, maintaining pH around 0.5.

- Isolation: Excess HCl gas is passed into alkali lye (30% NaOH solution) to neutralize residual acid and prevent environmental pollution.

- Post-treatment: The hydrochloride salt precipitates out, is filtered, washed, and dried under reduced pressure at approximately 40°C.

Data Table: Salification Parameters

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Methyl alcohol (preferred), ethanol, or acetone | Affects solubility and crystallization quality |

| Acid Gas | Anhydrous hydrogen chloride gas | Ensures complete conversion to hydrochloride |

| Alkali Lye | 30% NaOH solution | Neutralizes excess HCl, environmentally friendly |

| Reaction pH | ~0.5 | Maintains optimal salt formation |

| Drying Temperature | 40°C under vacuum | Prevents decomposition, ensures stability |

Summary of Research Findings and Industrial Relevance

| Aspect | Findings | Implications for Industry |

|---|---|---|

| Reaction Safety | Use of acetic anhydride for nitration reduces risk associated with sulfuric acid systems | Safer process, lower environmental hazards |

| Purity and Yield | Recrystallization from mixed alcohol-water solvents yields high purity (>99%) | Meets pharmaceutical standards, scalable for mass production |

| Environmental Considerations | Replacement of iron powder reduction with FeCl₃·6H₂O reduces iron waste | Environmentally friendly, reduces waste disposal costs |

| Process Simplicity | Mild reaction conditions, room temperature hydrogenation, straightforward salification | Cost-effective, suitable for industrial scale-up |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline hydrochloride at the laboratory scale?

- Methodology :

- Nucleophilic aromatic substitution : React 4-chlorophenol with a halogenated precursor (e.g., 3-trifluoromethyl-4-nitroaniline) under basic conditions (K₂CO₃/DMF) to introduce the phenoxy group. Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) yields the free base, which is then treated with HCl to form the hydrochloride salt .

- Coupling reactions : Utilize Ullmann or Buchwald-Hartwig coupling for aryl ether formation, ensuring controlled temperature (80–120°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

Q. How can researchers resolve ambiguities in NMR characterization caused by the trifluoromethyl and chlorophenoxy groups?

- Methodology :

- 1H-13C HMBC and NOESY : Use 2D NMR to distinguish overlapping signals. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm in ¹H NMR) require deuterated solvents (DMSO-d₆ or CDCl₃) for clarity .

- 19F NMR : Confirm the presence and purity of the trifluoromethyl group, as its chemical shift is highly sensitive to electronic environments .

Q. What stability considerations are critical for storing this compound?

- Methodology :

- Storage conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the aniline hydrochloride. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., oxidation of the amine group) .

- Hygroscopicity testing : Monitor water content via Karl Fischer titration, as moisture can lead to salt dissociation and reduced reactivity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS). The electron-withdrawing trifluoromethyl and chlorophenoxy groups reduce electron density on the aniline ring, directing nucleophilic attacks to specific positions .

- Transition state analysis : Identify energy barriers for reactions (e.g., acylation) using Gaussian 16 to guide experimental conditions .

Q. What strategies are effective for analyzing conflicting crystallographic data on analogous compounds?

- Methodology :

- Single-crystal X-ray diffraction : Compare lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks (N–H···Cl interactions) with structurally similar compounds like 4-Methoxy-3-(trifluoromethyl)aniline . Discrepancies in bond lengths (>0.02 Å) may indicate polymorphism or solvent inclusion .

- Powder XRD : Validate phase purity if commercial samples show inconsistent melting points .

Q. How can researchers evaluate the biological activity of this compound against related targets (e.g., enzymes or receptors)?

- Methodology :

- In vitro assays : Screen for kinase inhibition (IC₅₀) using fluorescence polarization or ATP-binding assays. The chlorophenoxy group may enhance hydrophobic interactions with binding pockets, as seen in analogs like 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline .

- Molecular docking : Use AutoDock Vina to simulate binding modes with targets (e.g., cytochrome P450 enzymes), leveraging the trifluoromethyl group’s electrostatic profile .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of similar aniline hydrochlorides?

- Methodology :

- Solvent screening : Test solubility in aprotic solvents (e.g., DMSO, THF) versus protic solvents (MeOH, H₂O) using UV-Vis spectroscopy. Conflicting data may arise from impurities or hydration states .

- HPLC-MS : Quantify solubility limits (mg/mL) and correlate with logP values (~3.15 for analogs), adjusting pH to 4–5 for optimal hydrochloride salt stability .

Methodological Best Practices

- Synthetic optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and isolate intermediates via column chromatography .

- Safety protocols : Adopt glovebox techniques for handling hygroscopic hydrochloride salts and consult SDS for hazard mitigation (e.g., PPE for inhalation risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.